molecular formula C19H14N2O3S B278670 N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine

Katalognummer: B278670
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: NBGUMOMSVOUIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine can be achieved through various synthetic pathways. One common method involves the reaction of 4-phenoxyaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction typically requires a catalyst and may involve steps such as diazotization, coupling, and cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its phenoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Eigenschaften

Molekularformel

C19H14N2O3S

Molekulargewicht

350.4 g/mol

IUPAC-Name

1,1-dioxo-N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N2O3S/c22-25(23)18-9-5-4-8-17(18)19(21-25)20-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,20,21)

InChI-Schlüssel

NBGUMOMSVOUIKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.